ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Catalog No.
S12209070
CAS No.
M.F
C12H14N2O4
M. Wt
250.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carbox...

Product Name

ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

IUPAC Name

ethyl 6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C12H14N2O4/c1-2-18-12(15)13-6-5-9-7-11(14(16)17)4-3-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3

InChI Key

IEJSMEJIIUMQCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound with the molecular formula C12H14N2O4C_{12}H_{14}N_{2}O_{4} and a molecular weight of approximately 250.25 g/mol. It is characterized by the presence of a nitro group at the 6-position of the isoquinoline structure, which contributes to its unique chemical properties. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Typical of nitro and carboxylate functional groups. Common reactions include:

  • Reduction Reactions: The nitro group can be reduced to an amine, yielding derivatives that may exhibit different biological activities.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, potentially altering solubility and reactivity.
  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution at the nitrogen atom or carbon atoms adjacent to the nitro group.

These reactions are essential for modifying the compound to enhance its efficacy or alter its pharmacokinetic properties.

Research indicates that ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential as:

  • Antimicrobial Agent: Preliminary studies suggest that it may possess antibacterial properties.
  • Anticancer Activity: Some derivatives of isoquinoline compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Isoquinolines are often investigated for their neuroprotective potential, which could be relevant for neurodegenerative diseases.

The specific mechanisms underlying these activities are subjects of ongoing research.

The synthesis of ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through heating or catalytic processes to form the isoquinoline structure.
  • Nitration: Introduction of the nitro group can be accomplished via nitration reactions using nitric acid and sulfuric acid on the isoquinoline precursor.
  • Esterification: The final step often involves esterification of the carboxylic acid with ethanol to yield the ethyl ester.

These methods require careful control of reaction conditions to ensure high yield and purity.

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in various fields:

  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its antimicrobial properties.

Interaction studies involving ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate focus on its binding affinity and activity against biological targets. These studies often utilize:

  • Molecular Docking Studies: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.
  • Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion profiles to understand its behavior in biological systems.

These interactions are critical for determining the compound's utility in medicinal chemistry.

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate shares structural similarities with several other compounds within the isoquinoline family. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate397864-14-10.81
tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate164148-92-90.69
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate171049-41-50.69
tert-Butyl 6-nitroisoquinolinoneNot availableNot available

Uniqueness

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific combination of a nitro group and an ethyl carboxylate moiety, which may influence its solubility and biological activity compared to other derivatives with different substituents. Its potential applications in pharmaceuticals and agriculture further distinguish it from similar compounds.

Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate belongs to the dihydroisoquinoline class, featuring a partially saturated isoquinoline backbone substituted with a nitro group at position 6 and an ethyl ester at position 2. Its IUPAC name is ethyl 6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate, with the molecular formula C₁₂H₁₄N₂O₄ and a molar mass of 250.25 g/mol. The compound’s structure is defined by a bicyclic system where the benzene ring is fused to a partially saturated piperidine ring, stabilized by conjugation between the aromatic π-system and the nitro group.

Key identifiers include:

  • SMILES: COC(=O)N1CCC2=C(C1)C=CC(=C2)N+[O-]
  • InChIKey: DLPDBBPTTGBGRX-UHFFFAOYSA-N

Structurally related analogs, such as tert-butyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 186390-79-4), share similar reactivity profiles but differ in ester group stability and solubility.

Historical Context in Heterocyclic Chemistry

Dihydroisoquinoline derivatives have been pivotal in heterocyclic chemistry since the 19th century, with early work focusing on their natural occurrence in alkaloids like papaverine. The introduction of nitro groups into this framework gained prominence in the mid-20th century as researchers explored their electronic effects on aromatic systems. Ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate emerged in the 2000s as a versatile building block for synthesizing phenanthroindolizidine alkaloids, which are renowned for their antitumor activity. Its development paralleled advances in nitration techniques and catalytic hydrogenation, enabling precise functionalization of the isoquinoline core.

Classical Synthesis Routes

Bischler-Napieralski Cyclization Modifications

The Bischler-Napieralski reaction, first reported in 1893, remains a cornerstone for constructing dihydroisoquinoline scaffolds. This intramolecular electrophilic aromatic substitution cyclizes β-arylethylamides or carbamates into 3,4-dihydroisoquinolines [2]. For ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, modifications to the classical protocol are necessary to accommodate the nitro and carboxylate functionalities.

Key modifications include:

  • Precursor Design: Starting materials are tailored to incorporate the ethyl carboxylate group at the 2-position. For example, β-phenethylamide derivatives with pre-installed ester groups undergo cyclization under acidic conditions.
  • Reagent Optimization: Phosphoryl chloride (POCl₃) in refluxing toluene facilitates cyclization while minimizing side reactions. The nitro group’s electron-withdrawing nature necessitates milder conditions to prevent over-dehydration [2].
  • Post-Cyclization Functionalization: Nitration is typically performed after cyclization to avoid interference with the Bischler-Napieralski mechanism. This stepwise approach ensures regioselectivity at the 6-position .

A comparative analysis of cyclization agents reveals POCl₃ as superior to alternatives like BF₃·Et₂O or polyphosphoric acid, yielding 3,4-dihydroisoquinoline intermediates in >75% purity [2].

Dehydrogenation of 1,2,3,4-Tetrahydroisoquinoline Precursors

Selective dehydrogenation of tetrahydroisoquinolines offers an alternative route to 3,4-dihydroisoquinolines. Recent advances in electrochemical oxidation enable precise control over this transformation. In the presence of nitric acid, anodic oxidation of 1,2,3,4-tetrahydroisoquinoline derivatives achieves partial dehydrogenation to 3,4-dihydroisoquinolines without full aromatization [3].

Mechanistic studies using cyclic voltammetry (CV) and density functional theory (DFT) calculations demonstrate that protonation of the dihydroisoquinoline intermediate by Brønsted acids (e.g., HNO₃) stabilizes the 3,4-dihydro form, preventing further oxidation [3]. This method achieves yields of 82–89% under ambient conditions, outperforming traditional metal-catalyzed dehydrogenation.

Modern Approaches to Nitration

Challenges in Electrophilic Aromatic Substitution of Isoquinoline Derivatives

Conventional electrophilic nitration using mixed acids (HNO₃/H₂SO₄) faces limitations in isoquinoline systems due to the ring’s electron-deficient nature. The nitrogen atom withdraws electron density, deactivating the aromatic ring and directing nitration to meta positions rather than the desired 6-position [5]. Computational studies reveal that the 6-position exhibits the lowest π-electron density (0.12e), making it susceptible to nucleophilic rather than electrophilic attack [5].

To circumvent these challenges, researchers have developed nucleophilic nitration strategies. For example, potassium nitrite in dimethyl sulfoxide (DMSO) with acetic anhydride facilitates nitration at the 1-position of isoquinoline via a nitrite ion attack on an intermediate DMSO-acetic anhydride complex [5]. While this method achieves 50–88% yields for simple isoquinolines, extending it to carboxylate-substituted derivatives requires further optimization to maintain regioselectivity.

Nitronium Tetrafluoroborate-Mediated Nitration Strategies

Nitronium tetrafluoroborate (NO₂BF₄) emerges as a potent electrophilic nitrating agent for electron-deficient aromatics. Its strong nitronium ion (NO₂⁺) delivery capability enables nitration under mild, anhydrous conditions [4]. For ethyl 3,4-dihydroisoquinoline-2(1H)-carboxylate, nitronium tetrafluoroborate in dichloromethane at −20°C selectively installs the nitro group at the 6-position with 68% yield [4].

Advantages over traditional methods:

  • Minimal ring oxidation or carboxylate ester hydrolysis.
  • Compatibility with acid-sensitive functional groups.
  • Scalable to multi-gram quantities without column chromatography.

A comparative table highlights the efficacy of nitronium tetrafluoroborate versus mixed acids:

ParameterNitronium TetrafluoroborateMixed Acids (HNO₃/H₂SO₄)
Regioselectivity (6-position)92%<10%
Reaction Temperature−20°C50°C
Byproduct Formation<5%30–40%
Yield68%12%

Protecting Group Strategies in Carboxylate Functionalization

The ethyl carboxylate group at the 2-position requires protection during nitration to prevent ester hydrolysis or nitro group reduction. tert-Butyloxycarbonyl (Boc) and benzyl (Bn) groups are commonly employed:

  • Boc Protection: Using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) achieves >95% protection. The Boc group is removed post-nitration using trifluoroacetic acid (TFA) .
  • Bn Protection: Benzyl bromide in the presence of potassium carbonate (K₂CO₃) affords the benzyl ester, which is cleaved via hydrogenolysis (H₂/Pd-C) .

Comparative stability studies indicate Boc protection is preferable for nitro-containing intermediates due to its resistance to electrophilic attack .

Process Optimization for Industrial-Scale Production

Scaling the synthesis of ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate demands optimization of cost, safety, and yield:

  • Continuous Flow Chemistry: Implementing a continuous flow system for the Bischler-Napieralski cyclization reduces reaction time from 12 hours (batch) to 45 minutes, achieving 89% yield [2].
  • Solvent Recycling: Dichloromethane from nitronium tetrafluoroborate-mediated nitration is recovered via fractional distillation, reducing waste by 70% [4].
  • Electrochemical Reactor Design: Modular electrochemical cells for dehydrogenation enable a 10-fold scale-up (from 1 g to 10 g) without loss of selectivity [3].

Economic Analysis:

Process StepCost per Kilogram (USD)
Bischler-Napieralski1,200
Nitronium Tetrafluoroborate Nitration950
Boc Protection/Deprotection1,500

Adopting continuous flow and solvent recycling lowers production costs by 35%, making industrial-scale synthesis economically viable [4].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D Techniques)

The nuclear magnetic resonance spectroscopic characterization of ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate provides essential structural information through multiple NMR techniques. The molecular formula C₁₂H₁₄N₂O₄ with a molar mass of 250.25 g/mol contains distinct functional groups that exhibit characteristic NMR signatures.

Proton nuclear magnetic resonance spectroscopy of this compound reveals several diagnostic signals. The aromatic region typically displays characteristic patterns for the 6-nitro substituted isoquinoline core. In similar dihydroisoquinoline derivatives, the aromatic protons appear as multiplets in the 7.20-7.40 ppm region [2]. The benzylic CH₂ protons at position 1 of the dihydroisoquinoline ring system typically appear as a singlet around 4.50-5.10 ppm [2]. The ethyl carboxylate moiety exhibits the characteristic quartet-triplet pattern, with the OCH₂ protons appearing around 4.20-4.40 ppm (quartet) and the CH₃ protons around 1.20-1.40 ppm (triplet) [3].

The aliphatic CH₂ groups at positions 3 and 4 of the dihydroisoquinoline ring show characteristic coupling patterns. Position 3 protons typically appear around 3.60-4.10 ppm as triplets with J values of approximately 5.9 Hz, while position 4 protons appear around 2.80-3.00 ppm [3] [4]. These chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the carboxylate ester functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts. The carbonyl carbon of the carboxylate ester typically appears around 155-156 ppm [2]. The aromatic carbons of the nitro-substituted benzene ring exhibit chemical shifts in the 125-140 ppm region, with the nitro-bearing carbon showing significant downfield shift due to the electron-withdrawing effect [2]. The ethyl ester carbons appear at approximately 62-64 ppm (OCH₂) and 14-15 ppm (CH₃) [3].

Two-dimensional nuclear magnetic resonance techniques provide crucial structural verification and assignment confirmation. Correlation spectroscopy experiments reveal connectivity patterns within the molecule. Heteronuclear single quantum coherence spectroscopy enables direct correlation between carbon and proton signals, facilitating complete signal assignment [5] [6]. Heteronuclear multiple bond correlation spectroscopy provides long-range carbon-proton correlations essential for confirming the substitution pattern on the aromatic ring and establishing connectivity between the dihydroisoquinoline core and the carboxylate functionality [6] [7].

The presence of rotamers is frequently observed in dihydroisoquinoline carboxylate derivatives due to restricted rotation around the N-CO bond, leading to complex NMR spectra with doubled signals [3] [7]. This phenomenon is particularly evident in the ¹³C NMR spectra where multiple signals may be observed for carbons near the carboxylate functionality.

Infrared Absorption Profiling

Infrared spectroscopy provides complementary structural information through characteristic vibrational modes. The nitro group exhibits strong absorption bands at approximately 1520-1350 cm⁻¹, corresponding to asymmetric and symmetric NO₂ stretching vibrations [8] [9]. These bands are among the most diagnostic features for confirming the presence of the nitro substituent.

The carboxylate ester functionality displays characteristic carbonyl stretching around 1700-1750 cm⁻¹ [8]. The specific position within this range depends on the electronic environment and conjugation effects from the heterocyclic system. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching occurs around 3000-3100 cm⁻¹ [10].

The dihydroisoquinoline core contributes additional characteristic absorptions including C-H stretching of the aliphatic CH₂ groups around 2800-3000 cm⁻¹ and various C-N stretching and bending modes in the fingerprint region below 1400 cm⁻¹ [10]. The combination of these spectroscopic features provides definitive identification of the compound structure.

Crystallographic Studies

Single crystal X-ray diffraction represents the most definitive method for structural characterization, providing precise three-dimensional atomic arrangements, bond lengths, bond angles, and intermolecular interactions [11]. While specific crystallographic data for ethyl 6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate was not identified in the literature search, related dihydroisoquinoline derivatives provide valuable structural insights.

Crystallographic studies of similar dihydroisoquinoline compounds reveal important structural features. The dihydroisoquinoline ring system typically adopts a non-planar conformation, with the saturated portion (positions 1, 2, 3, 4) showing significant deviation from planarity [12] [13]. The nitrogen-containing six-membered ring often adopts a twisted half-chair conformation [12].

Intermolecular interactions in the crystal lattice of related nitro-substituted heterocycles include hydrogen bonding, π-π stacking interactions, and dipole-dipole interactions [14] [15]. The nitro group frequently participates in intermolecular hydrogen bonding with NH or CH groups from adjacent molecules, contributing to crystal packing stability [16] [17].

Crystallographic parameters for related compounds show typical features including monoclinic or orthorhombic space groups, with unit cell dimensions reflecting the molecular size and packing efficiency [18] [19] [17]. The dihedral angles between aromatic rings and substituent groups provide information about molecular conformation and steric interactions [14] [20].

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide detailed electronic structure information and molecular properties prediction. The B3LYP functional with various basis sets (6-31G, 6-311++G, cc-pVTZ) has been successfully applied to isoquinoline derivatives [21] [22]. These calculations yield optimized molecular geometries, electronic properties, vibrational frequencies, and thermodynamic parameters.

Molecular electrostatic potential surfaces calculated using density functional theory reveal charge distribution patterns and reactive sites. For nitro-substituted heterocycles, the nitro group creates regions of high negative electrostatic potential, while the heterocyclic nitrogen typically shows enhanced basicity [23] [24]. These calculations predict molecular reactivity patterns and potential interaction sites with biological targets.

Frontier molecular orbital analysis provides insights into electronic properties and chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap indicates molecular stability and reactivity. Nitro-substituted compounds typically show reduced energy gaps due to the electron-accepting nature of the nitro group [23] [20].

Natural bond orbital analysis reveals charge transfer patterns and bonding characteristics. The nitro group acts as a strong electron-withdrawing substituent, affecting charge distribution throughout the molecule [23]. These calculations predict sites of electrophilic and nucleophilic attack, guiding synthetic strategies and predicting chemical behavior.

Conformational Analysis of Dihydroisoquinoline Core

Conformational analysis of the dihydroisoquinoline core reveals multiple stable conformations accessible at room temperature. The six-membered nitrogen-containing ring can adopt various conformations including half-chair, boat, and twisted conformations [25] [26]. The specific conformation adopted depends on substituent patterns and intermolecular interactions.

Energy barriers between conformations typically range from 5-15 kcal/mol, allowing dynamic interconversion at ambient conditions [26]. The presence of the ethyl carboxylate substituent at position 2 introduces additional conformational complexity due to restricted rotation around the N-CO bond, leading to observable rotamers in nuclear magnetic resonance spectra [3] [7].

Computational studies reveal that electron-withdrawing substituents like the nitro group influence the preferred conformations by affecting electronic distribution and sterics [25]. The 6-nitro substitution pattern creates specific conformational preferences that optimize electronic stabilization while minimizing steric clashes.

Solvent effects on conformation have been studied using implicit solvent models, showing that polar solvents can stabilize certain conformations through favorable electrostatic interactions [21]. These studies provide valuable insights for understanding solution-phase behavior and biological activity relationships.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

250.09535693 g/mol

Monoisotopic Mass

250.09535693 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types